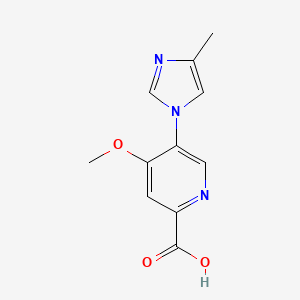
4-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by its pyridine ring substituted with a methoxy group and a 4-methylimidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis , which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone derivatives under acidic conditions. The resulting indole derivative can then undergo further functionalization to introduce the methoxy and methylimidazolyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted pyridines or imidazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid can be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, including the development of new pharmaceuticals. Its structural similarity to biologically active molecules makes it a candidate for drug design and discovery.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
4-Methoxy-5-(3-methylimidazol-1-yl)pyridine-2-carboxylic acid
4-Methoxy-5-(2-methylimidazol-1-yl)pyridine-2-carboxylic acid
4-Methoxy-5-(4-methylthiazol-2-yl)pyridine-2-carboxylic acid
Uniqueness: 4-Methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects.
This comprehensive overview highlights the significance of 4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-7-5-14(6-13-7)9-4-12-8(11(15)16)3-10(9)17-2/h3-6H,1-2H3,(H,15,16) |
InChI Key |
CRLMOQBGMKEFBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CN=C(C=C2OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















